1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde

Lipophilicity Drug-likeness Medicinal Chemistry

1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde is a versatile heterocyclic building block for medicinal chemistry. Its N1-cyclopentyl substituent delivers a calculated LogP of 2.06, significantly higher than 1H or 1-ethyl analogs, enhancing membrane permeability and CNS penetration potential (TPSA 39.3 Ų). The reactive C6 carbaldehyde enables reductive amination, condensation, and Wittig reactions for late-stage diversification in Btk kinase programs and anticancer lead optimization. At 98% purity, it minimizes kinase assay noise versus 95% alternatives.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 2098025-27-3
Cat. No. B1491677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde
CAS2098025-27-3
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C=CN3C2=CC(=N3)C=O
InChIInChI=1S/C11H13N3O/c15-8-9-7-11-13(5-6-14(11)12-9)10-3-1-2-4-10/h5-8,10H,1-4H2
InChIKeyDCNCUHHCNZEQDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde (CAS 2098025-27-3) Procurement-Ready Structural and Pharmacophoric Overview


1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde (CAS 2098025-27-3) is a heterocyclic building block featuring a fused imidazo[1,2-b]pyrazole core with a cyclopentyl substituent at the N1 position and a reactive carbaldehyde at C6 . The imidazo[1,2-b]pyrazole scaffold is itself an established privileged structure in medicinal chemistry, with documented activity against kinase targets (e.g., Bruton's tyrosine kinase, Btk) [1], anticancer and anti-inflammatory pathways [2], and metabolic enzyme targets such as α-glucosidase [3]. The carbaldehyde function at C6 enables diverse downstream derivatization, including condensation, reduction, and reductive amination, making this compound a versatile late-stage functionalization handle for hit-to-lead and library synthesis programs .

Why 1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde Cannot Be Replaced by Unsubstituted, Methyl, or Ethyl Congeners


Within the imidazo[1,2-b]pyrazole-6-carbaldehyde family, substitution at the N1 position is a critical determinant of lipophilicity, steric environment, and downstream pharmacokinetic and selectivity profiles [1]. The cyclopentyl group imparts a calculated LogP of 2.06 , substantially higher than the unsubstituted (1H, LogP ~0.5–0.8 estimated) and 1-ethyl (LogP ~1.2 estimated) analogs, directly influencing membrane permeability and protein-binding characteristics [2]. Furthermore, the cyclopentyl ring occupies a larger conformational space than linear alkyl chains (methyl, ethyl), which has been shown in related kinase-targeted imidazo[1,2-b]pyrazole series to alter binding pocket occupancy and selectivity profiles [3]. Replacing the cyclopentyl variant with a smaller alkyl congener without experimental revalidation therefore risks losing target engagement, altering metabolic stability, and compromising the structure–activity relationship (SAR) trajectory of a lead optimization program.

Quantitative Differentiation Evidence for 1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde Versus Closest Analogs


Predicted Lipophilicity (LogP) Advantage Over 1-Ethyl and 1-Methyl Congeners

The 1-cyclopentyl derivative exhibits a vendor-calculated LogP of 2.06 , placing it within the optimal Lipinski range for oral bioavailability (LogP ≤5) while providing sufficient hydrophobicity for membrane permeation. In contrast, the 1-methyl analog (mol. wt. 149.15, C7H7N3O) is predicted to have a LogP of approximately 0.8–1.0, and the 1-ethyl analog (mol. wt. 163.18, C8H9N3O) is predicted at approximately 1.2 . This ~0.8–1.2 log unit increase translates to roughly 6–15× greater octanol–water partition, a meaningful difference for blood-brain barrier penetration, intracellular target access, and plasma protein binding considerations [1].

Lipophilicity Drug-likeness Medicinal Chemistry

Cyclopentyl Steric Bulk as a Conformational Selectivity Modulator Compared to Straight-Chain Alkyl Analogs

The cyclopentyl ring occupies a conformational volume intermediate between acyclic alkyl groups (ethyl, isopropyl) and bulkier cycloalkyl/aryl substituents. In imidazo[1,2-b]pyrazole-based kinase inhibitor patents, N1-cycloalkyl substitution has been explicitly claimed to confer selectivity advantages over straight-chain alkyl analogs by differentially occupying hydrophobic pockets adjacent to the ATP-binding site [1]. The BeiGene Btk patent (US 9,556,188 B2) includes exemplification of N1-substituted imidazo[1,2-b]pyrazoles where cyclic alkyl groups (including cyclopentyl-containing variants) modulate kinase selectivity profiles [2]. While no head-to-head biochemical IC50 data for this specific compound versus its 1-ethyl or 1-methyl analog are publicly available, the structural precedent established across multiple kinase-targeted patent families supports that the cyclopentyl group provides a distinct selectivity and potency modulation not achievable with linear alkyl chains [3].

Kinase selectivity Conformational restriction Structure-based drug design

Purity Specification and Batch-to-Batch Consistency Data

Commercially, 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde is offered at a minimum purity specification of 98% (HPLC area normalization) by LeYan (Product ID 2211968) . This specification benchmark is consistent with or exceeds typical catalog purities for 1-alkyl imidazo[1,2-b]pyrazole-6-carbaldehyde analogs, where 95% is the standard offered purity for 1-methyl (BenchChem) and 1-ethyl (BenchChem) variants . The 3% purity margin above the class standard translates to lower levels of unidentified impurities that could confound biological assay interpretation and reduce the need for re-purification prior to SAR studies . However, purchasers should note that purity values represent batch-average specifications and individual lot certificates of analysis should be requested.

Quality control Procurement specification Reproducibility

Highest-Value Research and Industrial Application Scenarios for 1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde


Kinase-Focused Fragment Evolution and Library Synthesis

Programs targeting Bruton's tyrosine kinase (Btk) or related Tec-family kinases can utilize this compound as a key aldehyde intermediate for generating focused libraries. The cyclopentyl N1-substituent mimics the hydrophobic collar found in patent-exemplified Btk inhibitor series [1], while the C6 carbaldehyde provides a reactive anchor for reductive amination, hydrazone formation, or Wittig extension to diversify into lead-like chemical space . The 98% purity specification reduces background noise in biochemical kinase assays compared to 95% purity congener batches .

α-Glucosidase Inhibitor Lead Optimization Leveraging N1-Substituent SAR

Published SAR on imidazo[1,2-b]pyrazole derivatives demonstrates that N1-substituent identity is a primary driver of α-glucosidase inhibitory potency, with IC50 values spanning a 4-fold range (95.0–372.8 µM) across a congeneric series [2]. Investigators can procure the cyclopentyl analog as a direct comparator to published 1-aryl and 1-alkyl derivatives to map the steric and lipophilic tolerance of the enzyme active site, potentially identifying improved potency versus the standard drug acarbose (IC50 = 750 µM) [2].

Antiproliferative and Anti-Inflammatory Probe Development

Imidazo-pyrazole scaffolds have demonstrated low-micromolar antiproliferative activity against melanoma (SKMEL-28) and leukemia cell lines, with selectivity over healthy keratinocytes [3]. The cyclopentyl carbaldehyde variant serves as a strategic diversification point for exploring C6-derived amides, esters, and heterocycles that have shown enhanced cytotoxicity in the imidazo[1,2-b]pyrazole-7-carboxamide sub-series (IC50 values as low as 16.5 nM against HL-60 cells) [4]. This positions the compound as a high-priority procurement item for oncology-focused medicinal chemistry groups.

Physicochemical Property Optimization for CNS-Penetrant Candidates

With a calculated LogP of 2.06 and topological polar surface area (TPSA) of 39.3 Ų , the compound resides within favorable CNS drug-like property space. The cyclopentyl group provides sufficient lipophilicity for blood-brain barrier penetration while maintaining a TPSA below the 60–70 Ų threshold commonly associated with CNS penetration. Medicinal chemists pursuing neurological targets can incorporate this building block to simultaneously explore N1 and C6 vectors for multiparameter optimization [5].

Quote Request

Request a Quote for 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.